2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline

Vue d'ensemble

Description

Molecular Structure Analysis

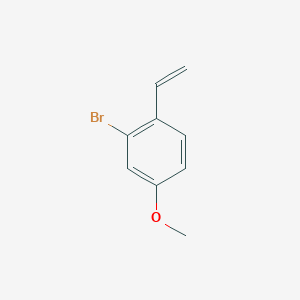

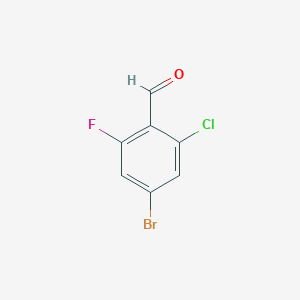

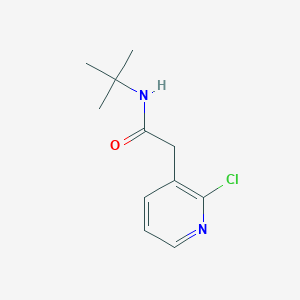

The molecular structure of 2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline consists of a central aniline (benzenamine) group, with two tert-butyldimethylsilyl-oxy)methyl groups attached to the 2 and 6 positions of the benzene ring .Physical And Chemical Properties Analysis

2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline has a molecular weight of 381.7 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Applications De Recherche Scientifique

Fluorescent Scaffolds and Probes

2,6-Bis(arylsulfonyl)anilines, chemically related to 2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline, have shown potential in the development of solid-state fluorescent materials. They exhibit high fluorescence emissions due to well-defined intramolecular hydrogen bonds. These compounds can serve as fluorescence probes, particularly in DNA detection, leveraging their aggregation-induced emission properties (Beppu et al., 2014).

Organometallic Chemistry

Research in organometallic chemistry has explored reactions involving compounds structurally akin to 2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline. For example, the study of C−N Activation versus Metalation reactions involving bis(methylzinc) 1,2-Bis((tert-butyldimethylsilyl)amido)-1,2-dipyridylethane provides insights into the dynamics of bond formation and cleavage in complex organometallic systems (Westerhausen et al., 2002).

Polymer Chemistry

In polymer chemistry, derivatives of 2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline-like compounds have been used in the synthesis of novel polymers. For instance, the polymerization of fluorinated dipropargylmalonate and [(tert-butyldimethylsilyl)oxy]-1,6-heptadiyne has led to the creation of new polymers with unique properties, such as high molecular weights and specific solubility characteristics (Koo et al., 1993).

Electrochemistry

In the field of electrochemistry, studies on anilines, including derivatives of 2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline, have provided valuable insights. The electro-oxidation of these compounds to radical cations has been extensively studied, offering a deeper understanding of electron transfer processes in organic compounds (Speiser et al., 1983).

Optical Chromophores

Bis(N, N-diethyl)aniline-based optical chromophores, structurally related to 2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline, have been synthesized and studied for their potential in nonlinear optical applications. These compounds have shown significant electro-optic activity, making them suitable for use in various photonic devices (Huang et al., 2022).

Mécanisme D'action

Target of Action

The compound contains tert-butyldimethylsilyl (tbdms) groups, which are commonly used as protecting groups for alcohols, amines, amides, and various carboxylic acids . Therefore, it can be inferred that the compound may interact with these functional groups in biological systems.

Mode of Action

The mode of action of 2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline is likely related to its TBDMS groups. These groups are known to protect sensitive functional groups during chemical reactions, preventing unwanted side reactions . The compound may interact with its targets by forming silyl ethers or silyl amides, which can be selectively deprotected when needed.

Action Environment

The action of 2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline may be influenced by various environmental factors. For instance, the efficiency of protection and deprotection reactions involving TBDMS groups can be influenced by factors such as temperature, pH, and the presence of certain catalysts .

Propriétés

IUPAC Name |

2,6-bis[[tert-butyl(dimethyl)silyl]oxymethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO2Si2/c1-19(2,3)24(7,8)22-14-16-12-11-13-17(18(16)21)15-23-25(9,10)20(4,5)6/h11-13H,14-15,21H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHWAPAZSNXWNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=C(C(=CC=C1)CO[Si](C)(C)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid](/img/structure/B1380912.png)